1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 4-position with a 2-((tert-butyldimethylsilyl)oxy)ethyl chain. The sulfonyl group enhances electrophilicity and binding affinity to biological targets, while the bulky silyl ether improves lipophilicity and metabolic stability . Its molecular formula is C₁₈H₂₈BrN₂O₃SSi, with a molar mass of 485.46 g/mol (calculated from structural analogs in ). The tert-butyldimethylsilyl (TBS) group is a common protecting moiety for hydroxyl groups, enabling controlled reactivity during synthesis .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O3SSi/c1-18(2,3)26(4,5)24-15-14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17/h6-9H,10-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLYMJMSDIRWLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Bromophenyl)sulfonylpiperazine
- Reaction: The sulfonylation of piperazine with 4-bromophenylsulfonyl chloride.
- Conditions: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran with a base like potassium carbonate or triethylamine to neutralize the HCl formed.
- Temperature: Ambient to 0 °C to control reaction rate and avoid side reactions.
- Yield: Generally high, often exceeding 80%.
Alkylation of Piperazine Nitrogen with 2-((tert-butyldimethylsilyl)oxy)ethyl Group
- Starting material: 1-(4-Bromophenyl)sulfonylpiperazine.
- Alkylating agent: 2-bromoethyl tert-butyldimethylsilyl ether or similar silyl-protected haloalkyl reagent.
- Base: Potassium carbonate (K2CO3) or other mild bases.
- Solvent: Acetone or N,N-dimethylformamide (DMF).
- Temperature: Reflux or elevated temperature (60–80 °C).
- Reaction time: Several hours (typically 12–24 h).
- Notes: Excess alkylating agent is often used to drive the reaction to completion.
- Yield: Moderate to good (60–90%).
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Piperazine + 4-bromophenylsulfonyl chloride, base (K2CO3), dichloromethane, 0 °C to RT, 4 h | Sulfonylation to form 1-(4-bromophenyl)sulfonylpiperazine | 85–90 |
| 2 | 1-(4-bromophenyl)sulfonylpiperazine + 2-bromoethyl tert-butyldimethylsilyl ether, K2CO3, acetone reflux, 16 h | Alkylation to introduce the TBS-protected hydroxyethyl group | 75–85 |
Detailed Research Findings and Optimization
- Base Selection: Potassium carbonate is preferred for its mildness and efficiency in promoting nucleophilic substitution without causing desilylation of the TBS group.
- Solvent Effects: Acetone and DMF are commonly used; acetone facilitates reflux conditions, while DMF can improve solubility of reactants and enhance reaction rates.
- Temperature Control: Refluxing acetone (~56 °C) or heating at 80 °C in DMF is typical to achieve optimal conversion.
- Excess Reagents: An excess of the alkylating agent ensures complete substitution on the piperazine nitrogen, avoiding mono-substituted impurities.
- Protection Stability: The tert-butyldimethylsilyl group is stable under the reaction conditions, preventing premature deprotection.
Supporting Literature and Patents
- A patent (US9102704B2) describes sulfonylation reactions using potassium carbonate in refluxing acetone, emphasizing the use of excess sulfonyl compound for reaction completion.
- Synthetic approaches to piperazine derivatives highlight nucleophilic substitutions and protection strategies to improve yields and selectivity.
- Nonradioactive enzymatic assays involving sulfonyl piperazine derivatives confirm the utility of TBS protection in synthetic intermediates for biological evaluation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Sulfonylation base | Potassium carbonate or triethylamine | Neutralizes HCl byproduct |
| Sulfonylation solvent | Dichloromethane, THF | Inert, aprotic solvents preferred |
| Alkylation base | Potassium carbonate | Mild, avoids TBS cleavage |
| Alkylation solvent | Acetone (reflux), DMF (80 °C) | Enhances solubility and reaction rate |
| Alkylation temperature | 56–80 °C | Reflux acetone or heated DMF |
| Alkylation time | 12–24 hours | Ensures complete substitution |
| Yield (overall) | 75–90% | Dependent on purity of reagents |
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: TBAF in anhydrous conditions.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Deprotection: The free hydroxyethyl derivative.
Oxidation/Reduction: Modified sulfonyl groups.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the piperazine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
- Lipophilicity: The TBS group in the target compound increases logP compared to methyl or phenyl substituents, favoring blood-brain barrier penetration .
- Synthetic Complexity: Compounds with silyl ethers (e.g., TBS, TBDPS) require multi-step protection/deprotection strategies, as seen in Suzuki coupling reactions () and SN2 alkylations ().
- Biological Activity: Sulfonylpiperazines (e.g., ) often exhibit antiproliferative or neuroprotective effects, while silyl ethers may prolong half-life in vivo .
Physicochemical Properties
- Solubility: The TBS group reduces aqueous solubility compared to polar substituents like methoxy or hydroxyethyl (e.g., ).
- Stability: Silyl ethers resist hydrolysis under mild conditions but are cleaved by fluoride ions (e.g., TBAF in ), enabling controlled deprotection .
- Melting Points: Piperazine derivatives with aromatic sulfonyl groups typically melt between 150–180°C, consistent with analogs in .
Biological Activity
1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine (referred to as Compound A) is a synthetic compound notable for its complex structure, which includes a piperazine ring, a bromophenyl group, and a tert-butyldimethylsilyl ether. Its molecular formula is C18H31BrN2O3S, with a molecular weight of approximately 463.5 g/mol. This compound has garnered attention for its potential biological activities, which are explored in this article.
Chemical Structure
The structural composition of Compound A contributes significantly to its biological properties. The key features include:
- Piperazine Ring : Common in pharmaceuticals due to its ability to modulate pharmacokinetics.
- Bromophenyl Group : Imparts unique reactivity and potential interactions with biological targets.
- Tert-butyldimethylsilyl Ether : Enhances stability and solubility, which may influence bioavailability.
Biological Activities
Preliminary studies have indicated that Compound A exhibits several notable biological activities:
- Antibacterial Activity : Similar compounds with piperazine moieties have demonstrated significant antibacterial effects. For instance, derivatives of piperazine have been shown to combat various bacterial strains effectively .
- Modulation of Enzyme Activity : The sulfonyl group is known to interact with enzymes, potentially influencing metabolic pathways and enzyme kinetics .
- Potential Psychoactive Effects : Piperazine derivatives are often associated with psychoactive properties, which may be relevant for therapeutic applications in neuropharmacology .
Comparative Analysis
To better understand the biological activity of Compound A, it is beneficial to compare it with related compounds. The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Bromophenyl)piperazine | C11H14BrN | Lacks the sulfonyl and silyl groups; simpler structure. |
| 4-(2-(tert-butyldimethylsilyloxy)ethyl)piperazine | C14H29NOSi | Similar silyl ether but without the bromophenyl and sulfonyl functionalities. |
| 1-(4-Methoxyphenyl)sulfonyl-piperazine | C13H17N2O3S | Contains a methoxy group instead of bromine; relevant for comparison in biological activity. |
The unique combination of functional groups in Compound A may confer distinct reactivity and biological properties compared to these related compounds.
Case Studies
Several studies have focused on the synthesis and characterization of piperazine derivatives similar to Compound A:
- Antibacterial Studies : Research has shown that certain piperazine derivatives exhibit promising antibacterial activity against resistant strains of bacteria. For example, studies involving Mannich bases derived from piperazine have reported effective inhibition against Gram-positive bacteria .
- Enzyme Inhibition : Investigations into enzyme interactions have revealed that sulfonamide-containing compounds can inhibit specific enzymes involved in bacterial metabolism, leading to their antibacterial effects .
- Psychoactive Applications : Some piperazine derivatives are being studied for their psychoactive effects, particularly in the context of recreational use and potential therapeutic applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-((4-Bromophenyl)sulfonyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves two primary steps: (1) sulfonylation of the piperazine core using 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group, and (2) silylation of a hydroxyethyl intermediate with tert-butyldimethylsilyl (TBS) chloride. Reaction optimization studies show that yields improve when using anhydrous solvents and controlled temperatures (0–25°C) to minimize hydrolysis of the TBS group . Side reactions, such as over-sulfonylation, can be mitigated by stoichiometric control of reagents.
Q. How does the sulfonyl group in this compound affect its chemical reactivity and stability under different pH conditions?
- Methodology : The sulfonyl group enhances electrophilicity at the adjacent nitrogen, making the compound susceptible to nucleophilic attack. Stability studies in aqueous buffers (pH 3–9) reveal that the sulfonamide bond remains intact under acidic conditions (pH < 5) but hydrolyzes slowly in alkaline media (pH > 8). This pH-dependent stability must be considered in biological assays, as degradation products could confound results .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). The TBS group’s characteristic H NMR signals (δ 0.1–0.3 ppm for Si(CH)) and the sulfonyl group’s IR absorption (~1350 cm) are diagnostic .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's interaction with neurotransmitter receptors, and what contradictory findings might arise from structural analogs?
- Methodology : Radioligand binding assays (e.g., using H-labeled serotonin or dopamine receptors) quantify affinity. Molecular docking simulations predict binding modes, but discrepancies may arise due to the TBS group’s steric bulk, which can reduce receptor access compared to non-silylated analogs. For example, studies on similar piperazines show that bulky substituents decrease affinity for 5-HT receptors despite preserved electronic properties .
Q. What methodological approaches are used to assess the impact of the TBS protecting group on the compound's bioavailability and metabolic stability?
- Methodology : In vitro metabolic stability is tested using liver microsomes (human/rat), with LC-MS monitoring TBS cleavage. Comparative studies with deprotected analogs (e.g., hydroxyethyl derivatives) reveal that the TBS group enhances lipophilicity (logP ↑ by ~2 units) but reduces aqueous solubility, impacting bioavailability. Conflicting data on in vivo half-life (e.g., prolonged vs. rapid clearance) highlight species-specific metabolic differences .
Q. How do electronic effects of the 4-bromophenyl substituent influence the compound's binding affinity in enzyme inhibition assays compared to other halogenated analogs?
- Methodology : Competitive inhibition assays (e.g., against CYP450 isoforms) paired with Hammett plots correlate substituent electronics (σ) with activity. The 4-bromophenyl group’s moderate electron-withdrawing effect (σ = +0.23) enhances binding to enzymes like CDC25B phosphatase compared to chloro (σ = +0.06) or fluoro (σ = +0.15) analogs. However, steric clashes in bulky active sites (e.g., HIV-1 protease) may negate electronic advantages .
Data Contradictions and Resolution Strategies
- Example : While bromine’s electronegativity enhances receptor binding in some studies , its steric bulk may reduce efficacy in others . To resolve contradictions, conduct comparative SAR studies using isosteric substituents (e.g., 4-CF vs. 4-Br) and employ X-ray crystallography to visualize binding interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
